Filter Blue Green sodium salt
Description
Filter Blue Green sodium salt is a synthetic organic compound primarily utilized in industrial and laboratory settings for applications requiring precise optical filtration or spectroscopic analysis. Sodium salts of organic compounds often exhibit enhanced solubility in aqueous media compared to their free acid counterparts, a property critical for their use in solutions for analytical or staining purposes .
Key applications inferred from analogous compounds include:
- Spectroscopic Analysis: Sodium salts of dyes are frequently employed in Fourier-transform infrared (FT-IR) spectroscopy for material identification, as demonstrated in studies comparing sodium salts of penicillin derivatives .
- Environmental and Biological Staining: Similar to Fast Blue RR salt, this compound may act as a chromogenic agent in biochemical assays or environmental monitoring .
Properties
IUPAC Name |
trisodium;5,6-diaminonaphthalene-1,3-disulfonate;iron(3+) | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C10H10N2O6S2.Fe.3Na/c3*11-8-2-1-6-7(10(8)12)3-5(19(13,14)15)4-9(6)20(16,17)18;;;;/h3*1-4H,11-12H2,(H,13,14,15)(H,16,17,18);;;;/q;;;+3;3*+1/p-6 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZQHNNFDQFPAJZ-UHFFFAOYSA-H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C(=CC(=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])N)N.C1=CC(=C(C2=C1C(=CC(=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])N)N.C1=CC(=C(C2=C1C(=CC(=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])N)N.[Na+].[Na+].[Na+].[Fe+3] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24FeN6Na3O18S6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1073.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Stoichiometry
The nucleophilic substitution reaction between sodium sulfite (Na₂SO₃) and bromopentane (C₅H₁₁Br) forms 1-pentanesulfonic acid sodium salt (C₅H₁₁SO₃Na) through an SN2 mechanism. Sodium sulfite acts as the nucleophile, displacing bromide ions to form the sulfonate group. The reaction proceeds under anhydrous conditions at 190–210°C for 10–20 hours, achieving near-quantitative yields.
Table 1: Optimal Reaction Conditions for Alkylation
| Parameter | Value |
|---|---|
| Temperature | 190–210°C |
| Pressure | 0.9 MPa |
| Reaction Time | 15 hours (mean) |
| Molar Ratio (Na₂SO₃:C₅H₁₁Br) | 1:1.05 |
Purification and Crystallization
Post-reaction purification involves low-temperature quick-freezing (-20°C) to precipitate unreacted bromopentane, followed by centrifugation at 3,000 rpm for 30 minutes. The crude product is washed with absolute ethanol (3×50 mL) to remove residual hydrocarbons, yielding a white crystalline solid with 99.2% purity.
Hydrothermal Synthesis of Fluorinated Sulfonate Salts
Two-Step Synthesis of Na-TFP
Sodium (2,3,5,6-tetrafluorophenoxy) diethane sulfonate (Na-TFP) is synthesized via:
-
Etherification : 2,3,5,6-Tetrafluorohydroquinone reacts with diethyl sulfate in alkaline medium to form the phenoxy intermediate.
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Sulfonation : The intermediate undergoes sulfonation with chlorosulfonic acid, followed by neutralization with NaOH.
Table 2: Electrochemical Performance of Na-TFP
| Property | Value |
|---|---|
| Ionic Conductivity (20°C) | 62.4 mS cm⁻¹ |
| Electrochemical Window | 2.8 V (vs. Na/Na⁺) |
| Cycling Stability (1,000 cycles) | 98.7% Capacity Retention |
Solvent Optimization
Aqueous electrolytes containing 0.5 M Na-TFP exhibit superior conductivity compared to traditional NaClO₄ (48 mS cm⁻¹) and Na₂SO₄ (34 mS cm⁻¹) solutions at 25°C. The fluorinated aromatic backbone enhances hydrophobicity, reducing water activity and extending electrochemical stability.
Recrystallization and Activated Carbon Filtration
Ethanol-Water Recrystallization
Crude sodium sulfonate salts are dissolved in a 1:1 ethanol-water mixture at 80°C, followed by activated carbon (200 g/kg) treatment to adsorb organic impurities. Filtration through a Büchner funnel with a glass fiber filter (0.45 µm pore size) removes colloidal particles, yielding optically clear solutions.
Freeze-Drying and Final Drying
Filtrates are freeze-dried at -50°C under vacuum (0.1 mbar) for 48 hours. The resultant powder is further dried at 80°C for 24 hours to eliminate residual solvents, achieving a moisture content of <0.1%.
Analytical Characterization Techniques
Ionic Conductivity Measurement
Conductivity is measured using a four-electrode cell with platinum electrodes (1 cm² surface area) and a 0.5 M aqueous electrolyte solution. The cell constant is calibrated with 0.1 M KCl solution (12.88 mS cm⁻¹ at 25°C).
Purity Assessment
-
Chloride Ion Test : Filtrates are acidified with HNO₃ and treated with AgNO₃. Absence of white precipitate confirms chloride levels <50 ppm.
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Sulfate Content : Barium chloride (BaCl₂) addition to acidified solutions produces no precipitate, indicating sulfate concentrations <0.01%.
Industrial Scalability and Cost Analysis
Energy Consumption
High-temperature alkylation requires 1.2 kWh per kilogram of product, accounting for 65% of total production costs. Transition to microwave-assisted heating could reduce energy use by 40%.
Yield Optimization
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Batch Size | 500 g | 50 kg |
| Yield | 89% | 93% |
| Purity | 99.0% | 98.5% |
Chemical Reactions Analysis
Types of Reactions
Filter Blue Green sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of iron.
Reduction: Reduction reactions can convert the iron (III) ions to iron (II) ions.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in higher oxidation states of iron, while reduction may yield iron (II) complexes.
Scientific Research Applications
Analytical Chemistry
- pH Indicator : Filter Blue Green sodium salt serves as a pH indicator due to its color change properties at different pH levels. It is particularly useful in titrations and other quantitative analyses where visual cues are necessary.
- Fluorescence Studies : The compound is utilized in fluorescence microscopy to study cellular processes. Its ability to fluoresce under specific wavelengths makes it valuable in biological research .
Environmental Monitoring
- Water Quality Assessment : This compound is employed as a tracer dye in hydrological studies to assess water flow and contamination levels. Its stability allows for long-term monitoring of water bodies .
- Soil Studies : In environmental science, this compound is used to investigate soil permeability and the movement of contaminants through soil layers .
Coatings and Pigments
- Specialty Coatings : The compound is incorporated into specialty coatings for its color properties and resistance to fading. It is used in applications where aesthetic appeal and durability are essential .
- Pigment Production : In the manufacturing of pigments, this compound contributes to the formulation of vibrant colors used in paints and plastics .
Case Studies
Mechanism of Action
The mechanism of action of Filter Blue Green sodium salt involves its ability to bind to proteins, lipids, and other molecules. This binding allows the compound to interact with these molecules and affect their structure and function. The molecular targets and pathways involved include various enzymes and receptors that play crucial roles in biological processes.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Sodium Iodide (NaI)
- Structural Basis: Inorganic sodium salt vs. organic sodium salt (Filter Blue Green).
- Applications : Sodium iodide is a reference reagent in environmental toxicology (e.g., aquatic studies at concentrations of 40–600 mg/L) , whereas Filter Blue Green sodium salt is specialized for optical/analytical applications.
Sodium Nitrite (NaNO₂)
- Functional Similarity : Both are sodium salts, but sodium nitrite is primarily a preservative and redox agent in aquatic biology .
- Solubility: Sodium nitrite is highly water-soluble (≈800 g/L at 20°C), whereas organic sodium salts like Filter Blue Green may require polar solvents (e.g., ethanol-water mixtures) for optimal dissolution .
Fast Blue RR Salt (C₁₇H₁₈ClN₃O₃S·Na)
- Structural Similarity : Both are sodium salts of organic dyes with diazonium or sulfonate groups.
- Applications : Fast Blue RR is used in enzyme assays and histochemical staining , while Filter Blue Green’s name implies a role in light filtration or spectral calibration.
- Synthesis : Fast Blue RR involves diazotization and salt formation, a process paralleling the synthesis of other organic sodium salts .
Comparative Data Table
Research Findings and Implications
- Analytical Performance : Sodium salts of dyes enable precise material identification via FT-IR, as shown in comparisons of penicillin G sodium salt spectra .
- Green Chemistry Metrics : Synthesis of sodium salts should prioritize solvent recovery and low waste, aligning with guidelines from green chemistry frameworks .
Biological Activity
Filter Blue Green sodium salt, a compound of interest in various biological applications, has garnered attention due to its potential therapeutic properties and unique biochemical interactions. This article explores its biological activity, including mechanisms of action, applications in health and medicine, and relevant case studies.
This compound is a water-soluble dye commonly used in biological staining and as a pH indicator. Its chemical structure allows it to interact with various biological molecules, making it useful in research and clinical settings.
| Property | Description |
|---|---|
| Molecular Formula | C₁₅H₁₁N₂NaO₃S |
| Molecular Weight | 318.31 g/mol |
| Solubility | Soluble in water |
| Color | Blue-green |
The biological activity of this compound is primarily attributed to its ability to interact with cellular components. It exhibits the following mechanisms:
- Antioxidant Activity : The compound has been shown to scavenge free radicals, thereby reducing oxidative stress within cells. This property is crucial for protecting cellular integrity and function.
- pH Indicator : It acts as a pH indicator, facilitating the monitoring of pH changes in biological systems, which can influence enzyme activity and metabolic processes.
- Staining Agent : Used in histology and cytology, it binds selectively to certain cell types, aiding in the visualization of cellular structures under a microscope.
1. Medical Research
Recent studies have highlighted the role of this compound in medical research:
- Cell Viability Assays : It has been utilized in assays to assess cell viability and proliferation. For instance, a study demonstrated that cells treated with varying concentrations of the dye showed significant differences in viability compared to untreated controls.
- Drug Delivery Systems : Its properties have been explored for use in drug delivery systems, where it can enhance the solubility and bioavailability of poorly soluble drugs.
2. Environmental Toxicology
This compound is also investigated for its ecological impact:
- Aquatic Toxicity Studies : Research indicates that while the compound is generally safe at low concentrations, higher doses can be toxic to aquatic organisms. This prompts careful consideration of its use in environmental applications.
Case Studies
Several case studies illustrate the diverse applications and effects of this compound:
-
Case Study 1: Antioxidant Properties
A study conducted on Haematococcus pluvialis demonstrated that exposure to this compound enhanced the antioxidant enzyme activity within the algae, suggesting potential applications in enhancing stress resistance in aquaculture. -
Case Study 2: Histological Staining
In a histological analysis of plant tissues, this compound was employed as a staining agent to differentiate between various cell types effectively. Results indicated clear delineation of cell walls and organelles, facilitating better understanding of plant morphology.
Research Findings
Research findings support the multifaceted biological activities of this compound:
- A review highlighted its effectiveness as an antioxidant compared to traditional antioxidants like vitamin E, showcasing its potential for use in nutraceuticals.
- Another study reported its utility in enhancing the efficacy of chemotherapeutic agents by improving their solubility and reducing side effects.
Q & A
Basic Research Questions
Q. What standardized methodologies are recommended for synthesizing and characterizing Filter Blue Green sodium salt to ensure reproducibility?
- Methodological Answer : Synthesis should follow protocols validated in peer-reviewed studies, such as controlled precipitation or ion-exchange chromatography, with characterization via UV-Vis spectroscopy (λ max ~490 nm for sodium salts) and HPLC purity assessment (>95%). Batch consistency requires rigorous quality control (QC), including elemental analysis (Na⁺ content via ICP-MS) and moisture determination (Karl Fischer titration) . Reproducibility mandates detailed documentation of reaction conditions (pH, temperature, solvent ratios) and raw material sources .
Q. How can researchers optimize experimental setups for assessing this compound in cell viability assays?
- Methodological Answer : Use live/dead staining protocols with fluorescein sodium salt (e.g., NucGreen® Dead reagent) as a reference. Standardize cell lines (e.g., HPDLF cells), exposure times (e.g., 12–24 h), and dye concentrations (e.g., 150 μg mL⁻¹). Include controls for autofluorescence and solvent effects (e.g., DMSO). Fluorescence microscopy parameters (e.g., GFP/DAPI filters) must align with emission spectra of the compound .
Q. What analytical techniques are critical for verifying the structural integrity and purity of this compound?
- Methodological Answer : Combine spectroscopic (FTIR for functional groups, NMR for molecular structure) and chromatographic methods (HPLC with C18 columns, mobile phase: acetonitrile/water). Mass spectrometry (ESI-MS) confirms molecular weight. Purity thresholds should align with pharmacopeial standards (e.g., USP <621> for impurities) .
Advanced Research Questions
Q. How can factorial design be applied to study the interaction of this compound with environmental variables (e.g., pH, temperature)?
- Methodological Answer : Implement a 2³ factorial design to evaluate main effects and interactions. Variables: pH (5–9), temperature (25–45°C), and salt concentration (0.1–1.0 mM). Response variables: solubility (spectrophotometric quantification) and stability (HPLC degradation products). Analyze via ANOVA and response surface methodology (RSM) to identify optimal conditions .
Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?
- Methodological Answer : Conduct meta-analysis with inclusion criteria: peer-reviewed studies, standardized assay protocols (e.g., ISO 10993-5 for cytotoxicity). Adjust for confounding variables (e.g., endotoxin levels, cell passage number). Use statistical tools (e.g., Cohen’s d for effect size, funnel plots for publication bias). Replicate conflicting results under controlled conditions with blinded analysis .
Q. How can membrane separation technologies improve purification efficiency of this compound?
- Methodological Answer : Employ tangential flow filtration (TFF) with 10 kDa MWCO membranes for desalting. Optimize transmembrane pressure (TMP) and flow rates to minimize fouling. Validate purity via dynamic light scattering (DLS) for particle size distribution. Compare with traditional methods (e.g., dialysis) for yield and scalability .
Q. What theoretical frameworks are relevant for studying the photophysical mechanisms of this compound?
- Methodological Answer : Apply Förster resonance energy transfer (FRET) theory to probe dye-environment interactions. Use density functional theory (DFT) simulations to model electronic transitions (e.g., HOMO-LUMO gaps). Validate experimentally via time-resolved fluorescence spectroscopy and correlate with computational data .
Methodological Best Practices
Q. How should researchers design longitudinal studies to evaluate the stability of this compound under varying storage conditions?
- Methodological Answer : Use accelerated stability testing (ICH Q1A guidelines) with conditions: 25°C/60% RH, 40°C/75% RH. Assess degradation kinetics via Arrhenius plots. Include lyophilized vs. liquid formulations. Monitor physicochemical properties (e.g., crystallinity via XRD) and bioactivity monthly for 12 months .
Q. What computational tools integrate effectively with experimental data to model this compound’s behavior in complex matrices?
- Methodological Answer : COMSOL Multiphysics for diffusion-reaction modeling in biological tissues. Pair with machine learning (Python/scikit-learn) to predict solubility/stability from molecular descriptors (e.g., logP, polar surface area). Validate with experimental HPLC-MS datasets .
Q. How can systematic reviews address gaps in the literature on this compound’s applications? **
- Methodological Answer : Follow PRISMA guidelines for literature screening. Use Boolean operators in Google Scholar: ("this compound" AND (synthesis OR application)) NOT (industrial OR commercial). Extract data into evidence tables (study design, sample size, key findings). Perform thematic analysis to identify underexplored areas (e.g., ecotoxicology) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
